Scientific Field: Organic Chemistry
Summary of the Application: 1-Bromo-4-chloro-2-fluorobenzene is used in the preparation of benzonorbornadiene derivative.
Scientific Field: Medicinal Chemistry
Summary of the Application: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides.
Methods of Application: The compound is synthesized by an amidation reaction.
Results or Outcomes: The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed.
Summary of the Application: 4-Bromo-2-chloro-1-fluorobenzene is used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Field: Materials Science
Summary of the Application: Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries.
2-Bromo-4-chloro-1-fluorobenzene is an organic compound with the molecular formula and a molecular weight of approximately 209.44 g/mol. It is characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. This compound is a colorless to pale yellow liquid and is known for its role as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science .
Research indicates that 2-Bromo-4-chloro-1-fluorobenzene exhibits significant biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals, including selective estrogen receptor degraders used in breast cancer treatment. For instance, it has been noted for its effectiveness in degrading estrogen receptor alpha with an effective concentration of 0.7 nM .
Additionally, its derivatives have shown potential as herbicides and other agrochemicals, demonstrating its utility beyond medicinal applications .
The synthesis of 2-Bromo-4-chloro-1-fluorobenzene can be achieved through several methods:
The applications of 2-Bromo-4-chloro-1-fluorobenzene are diverse:
Interaction studies involving 2-Bromo-4-chloro-1-fluorobenzene have focused on its reactivity with biological targets. Its ability to degrade estrogen receptors has been extensively studied, revealing insights into its mechanism of action against cancer cells. Additionally, studies on its interactions with nucleophiles have provided valuable data on its potential as a synthetic intermediate for various chemical transformations .
Several compounds share structural similarities with 2-Bromo-4-chloro-1-fluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-chloro-4-fluorobenzene | C6H3BrClF | Used in breast cancer treatment |
3-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | Different substitution pattern affecting reactivity |
4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | Similar reactivity but different applications |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their halogen substitution patterns, making them unique in their applications and interactions.
Irritant